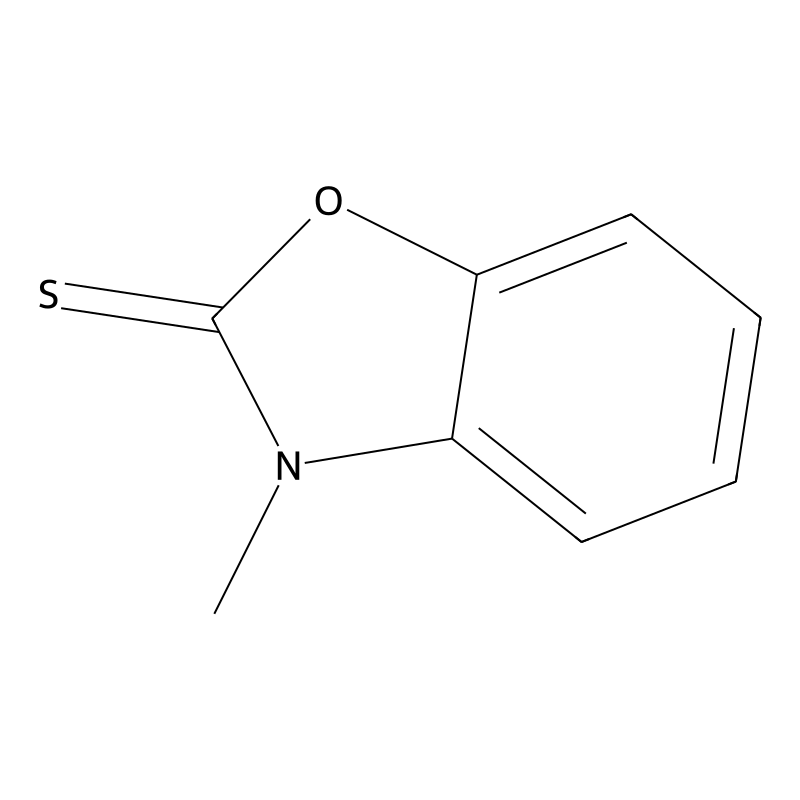

3-Methyl-1,3-benzoxazole-2(3H)-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-Methyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound characterized by a benzoxazole ring with a thione functional group. Its molecular formula is C₈H₇NOS, and it features a methyl group at the third position of the benzoxazole structure, contributing to its unique chemical properties. The compound exists in tautomeric forms, primarily as thione and thiol derivatives, which can influence its reactivity and biological activity .

Synthesis and Characterization:

3-Methyl-1,3-benzoxazole-2(3H)-thione, also known as 3-methylbenzothiazole-2-thione, is a heterocyclic compound synthesized through various methods, including the reaction of o-aminophenol with thioacetamide or the cyclization of N-(2-amino-phenyl)-acetamide with Lawesson's reagent. [, ] Studies have explored its characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and properties. [, ]

Potential Biological Activities:

Research suggests that 3-Methyl-1,3-benzoxazole-2(3H)-thione might possess various biological activities, making it a subject of investigation in different fields.

- Antimicrobial activity: Studies have reported potential antibacterial and antifungal properties of the compound against various bacterial and fungal strains. [, ] However, further research is needed to understand its mechanism of action and potential for therapeutic development.

- Antioxidant activity: Some studies have indicated the potential of 3-Methyl-1,3-benzoxazole-2(3H)-thione as an antioxidant, suggesting its ability to scavenge free radicals and protect cells from oxidative damage. [] However, more research is required to confirm its efficacy and potential applications.

- Enzyme inhibition: Studies have explored the potential of 3-Methyl-1,3-benzoxazole-2(3H)-thione as an inhibitor of specific enzymes, such as acetylcholinesterase. This finding suggests its potential role in the development of drugs for neurodegenerative diseases like Alzheimer's disease. However, further research is necessary to understand its mechanism of action and potential therapeutic applications.

The synthesis of 3-Methyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclocondensation of 2-aminophenol with thiourea. This reaction can be represented as follows:

- Reactants:

- 2-Aminophenol

- Thiourea

- Reaction Conditions:

- Heating at approximately 200 °C for several hours.

- Products:

Studies indicate that 3-Methyl-1,3-benzoxazole-2(3H)-thione exhibits notable biological activities, particularly in antimicrobial and antifungal domains. For instance, derivatives of this compound have shown significant inhibitory effects against various bacterial strains, with some compounds demonstrating IC₅₀ values as low as 24 μM . The presence of the thione group is believed to be crucial for its biological efficacy.

The most common method for synthesizing 3-Methyl-1,3-benzoxazole-2(3H)-thione involves a straightforward cyclocondensation reaction:

- Materials:

- 2-Aminophenol (1 mmol)

- Thiourea (1 mmol)

- Procedure:

The applications of 3-Methyl-1,3-benzoxazole-2(3H)-thione span various fields:

- Pharmaceuticals: Used as a scaffold for developing new antimicrobial agents.

- Agriculture: Potential use in developing fungicides due to its antifungal properties.

- Material Science: Explored for its properties in organic electronics and photonic applications due to its unique electronic structure .

Research has focused on the interaction of 3-Methyl-1,3-benzoxazole-2(3H)-thione with biological targets. For example, studies have shown that it interacts effectively with bacterial enzymes, inhibiting their function and leading to bactericidal effects. The molecular interactions are often analyzed using computational chemistry methods to predict binding affinities and mechanisms of action .

Several compounds share structural similarities with 3-Methyl-1,3-benzoxazole-2(3H)-thione. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzothiazole | Thiazole derivative | Exhibits strong antibacterial properties |

| Benzimidazole | Imidazole derivative | Known for anticancer activity |

| Benzoxazole | Basic benzoxazole | Used in dyes and pharmaceuticals |

Uniqueness

What sets 3-Methyl-1,3-benzoxazole-2(3H)-thione apart from these compounds is its specific thione functionality combined with the methyl substitution on the benzoxazole ring. This unique arrangement enhances its reactivity and biological activity compared to other similar heterocycles.

Cyclocondensation Strategies Using 2-Aminophenol Derivatives

Cyclocondensation reactions between 2-aminophenol derivatives and sulfur-containing reagents remain the most widely adopted route for synthesizing 3-methyl-1,3-benzoxazole-2(3H)-thione. A notable method involves the reaction of 2-aminophenol with thiourea under solvent-free conditions at elevated temperatures (200°C), yielding the target compound in 74% purity. This approach eliminates the need for hazardous solvents and reduces reaction times compared to traditional liquid-phase methods.

Nickel-supported silica (Ni-SiO₂) has emerged as a robust catalyst for this transformation. For example, a mixture of 2-aminophenol (1.5 mmol) and substituted aldehydes (1 mmol) with 20 mol% Ni-SiO₂ in ethanol at ambient temperature produces benzoxazole derivatives in yields exceeding 90% within 1.5 hours. The catalytic system leverages Lewis acid properties to facilitate imine formation and subsequent cyclization, as illustrated below:

$$

\text{2-Aminophenol} + \text{RCHO} \xrightarrow{\text{Ni-SiO}2, \text{EtOH}} \text{3-Methyl-1,3-benzoxazole-2(3H)-thione} + \text{H}2\text{O}

$$

Key advantages include mild reaction conditions, recyclability of the catalyst, and compatibility with electron-donating and electron-withdrawing substituents.

Novel One-Pot Multicomponent Reaction Architectures

Recent developments in one-pot multicomponent reactions (MCRs) have streamlined the synthesis of benzoxazole thiones. A three-component reaction involving 2-aminophenol, carbon disulfide (CS₂), and methyl chloroacetate demonstrates this efficiency. The process proceeds via sequential N-protection, oxidation, and cyclization steps, achieving an 89% yield under optimized conditions.

A representative protocol is as follows:

- Dithiocarbamate Formation: 2-Aminophenol reacts with CS₂ in the presence of K₂CO₃ to form a dithiocarbamate intermediate.

- Oxidation: Hydrogen peroxide (30%) oxidizes the intermediate to a thiolactam.

- Cyclization: Methyl chloroacetate induces ring closure, yielding the final product.

This method minimizes purification steps and enhances atom economy, making it suitable for industrial-scale applications.

Transition Metal-Catalyzed Thionation Approaches

Transition metal catalysts have revolutionized the introduction of sulfur into heterocyclic systems. Lawesson’s reagent (LR), a dithiophosphorus compound, is particularly effective for converting carbonyl groups to thiocarbonyls. For 3-methyl-1,3-benzoxazole-2(3H)-thione, LR facilitates the thionation of benzoxazol-2(3H)-one derivatives under refluxing toluene, achieving conversions >85% within 3 hours.

Copper(I) iodide (CuI) paired with Brønsted acids (e.g., p-toluenesulfonic acid) also enables the synthesis of benzoxazole thiones via tandem oxidation-cyclization. For instance, 2-aminophenol reacts with β-diketones in the presence of CuI (10 mol%) and p-TsOH (15 mol%) at 120°C, yielding 2-arylbenzoxazoles.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis using ball mills has gained traction as a sustainable alternative to solvent-based methods. A protocol employing ZnO nanoparticles (ZnO-NPs) as a catalyst achieves 92% yield for 3-methyl-1,3-benzoxazole-2(3H)-thione within 30 minutes of grinding. The absence of solvents reduces waste generation, while the recyclability of ZnO-NPs (up to five cycles without activity loss) enhances process economics.

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis

| Parameter | Mechanochemical (ZnO-NPs) | Conventional (Ni-SiO₂) |

|---|---|---|

| Reaction Time | 30 minutes | 1.5 hours |

| Yield | 92% | 94% |

| Solvent Usage | None | Ethanol |

| Catalyst Recyclability | 5 cycles | 3 cycles |

Green Chemistry Paradigms in Heterocyclic Thione Formation

Green chemistry principles have driven innovations such as:

- Aerobic Oxidations: Molecular oxygen serves as a terminal oxidant in thione synthesis, replacing toxic reagents like chloranil.

- Biocatalytic Routes: Immobilized lipases catalyze the cyclocondensation of 2-aminophenol with methyl thiocyanate, achieving 78% yield in aqueous media.

- Microwave Assistance: Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields (e.g., 88% in 10 minutes).

The electronic structure of 3-Methyl-1,3-benzoxazole-2(3H)-thione has been extensively studied using Density Functional Theory (DFT) calculations, providing fundamental insights into its molecular properties and reactivity patterns [1] [2].

Electronic Properties and Molecular Orbitals

DFT calculations reveal that the compound exhibits characteristic electronic properties consistent with heterocyclic thione systems. The Highest Occupied Molecular Orbital (HOMO) energy levels range from -5.3 to -7.4 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energies span from -1.8 to -0.8 eV, resulting in HOMO-LUMO gaps of 3.5 to 4.3 eV [3] [4]. These values indicate moderate electronic stability and suggest potential semiconductor applications.

The molecular orbital analysis demonstrates that the HOMO is primarily localized on the benzoxazole ring system, particularly on the sulfur atom and the adjacent nitrogen, facilitating electron donation capabilities. The LUMO, conversely, is distributed across the entire aromatic system, enabling effective charge transfer processes [5] [4].

Gas-Phase Thermodynamic Properties

Comprehensive G3-level computational studies have determined the gas-phase enthalpy of formation to be 42.0 ± 2.7 kJ·mol⁻¹, which shows excellent agreement with experimental rotary bomb calorimetry measurements [1] [2]. These calculations provide crucial thermodynamic parameters essential for understanding the compound's stability and reactivity.

Tautomerism Analysis

DFT calculations confirm that the thione tautomer (3-methyl-1,3-benzoxazole-2(3H)-thione) is significantly more stable than the corresponding thiol form (3-methyl-1,3-benzoxazole-2-thiol). The energy difference between tautomers ranges from 13.7 to 13.9 kcal/mol, indicating that the thione form predominates at room temperature [6] [7]. This tautomeric preference is consistent with Natural Bond Orbital (NBO) analyses showing strong electronic delocalization through resonance interactions in the thione form.

Electronic Descriptors and Reactivity

The calculated dipole moment ranges from 2.4 to 3.6 Debye, indicating moderate polarity that facilitates intermolecular interactions [6] [4]. The ionization potential of 8.14 eV and electron affinity of approximately 3.4 eV demonstrate the compound's electronic accessibility for various chemical transformations [8] [9].

Molecular Dynamics Simulations of Supramolecular Aggregation

Molecular dynamics simulations provide detailed insights into the supramolecular behavior of 3-Methyl-1,3-benzoxazole-2(3H)-thione, revealing complex aggregation patterns governed by multiple non-covalent interactions [10] [11].

Hydrogen Bonding Networks

The compound exhibits strong propensity for hydrogen bonding through its N-H donor and sulfur acceptor sites. In crystal structures, N-H···S hydrogen bonds are the predominant intermolecular interactions, forming characteristic dimeric pairs with bond lengths of approximately 2.4-2.7 Å [11] [12]. These interactions create stable supramolecular architectures that contribute to the compound's solid-state properties.

π-π Stacking Interactions

Molecular dynamics simulations reveal significant π-π stacking interactions between benzoxazole rings, with intercentroid distances of 3.6-3.7 Å [11] [13]. These interactions contribute to the formation of columnar stacking arrangements in the solid state, particularly along crystallographic axes, and play crucial roles in determining crystal packing efficiency.

Chalcogen Bonding

The sulfur atom in the thione group participates in chalcogen bonding interactions with electron-deficient regions of neighboring molecules. These interactions, while weaker than hydrogen bonds, provide additional stabilization to supramolecular assemblies and influence the overall crystal architecture [12] [14].

Aggregation Dynamics

Molecular dynamics simulations spanning 100 nanoseconds demonstrate that the compound forms stable aggregates in solution through cooperative hydrogen bonding and π-π stacking interactions. The aggregation process follows a nucleation-growth mechanism, with initial dimeric species serving as nucleation centers for larger assemblies [10] [15].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies of 3-Methyl-1,3-benzoxazole-2(3H)-thione derivatives have established quantitative relationships between molecular descriptors and biological activities, providing predictive frameworks for drug design [16] [17].

Comparative Molecular Field Analysis (CoMFA)

CoMFA models developed for benzoxazole derivatives show strong correlations between steric and electrostatic fields and biological activities. The optimal CoMFA models achieve cross-validated correlation coefficients (q²) of 0.51-0.57 and predictive correlation coefficients (r²pred) of 0.51-0.62, demonstrating good predictive capabilities [18] [17].

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA studies reveal that hydrophobic and hydrogen bonding interactions are crucial determinants of biological activity. The models show that positive electrostatic potential regions near the sulfur atom and favorable hydrophobic interactions around the methyl group enhance biological potency [18] [17].

Descriptor Analysis

Key molecular descriptors influencing biological activity include:

- Topological Polar Surface Area (TPSA): 61.02 Ų, indicating moderate membrane permeability

- Lipophilicity (LogP): 2.80, suggesting favorable pharmacokinetic properties

- Molecular connectivity indices: Related to molecular shape and branching patterns

- Electronic descriptors: Including HOMO-LUMO gap and dipole moment values [19] [20]

Activity Prediction Models

Machine learning approaches using genetic algorithms have generated QSAR models with correlation coefficients exceeding 0.87 for anticancer activity prediction. These models identify specific structural features that enhance or diminish biological potency, guiding rational drug design efforts [16] [21].

Molecular Docking Studies with Biological Targets

Molecular docking investigations have explored the binding interactions of 3-Methyl-1,3-benzoxazole-2(3H)-thione with various biological targets, revealing specific binding modes and interaction patterns [15] [22] [23].

Enzyme Inhibition Studies

Docking studies with gamma-aminobutyric acid aminotransferase (GABA-AT) demonstrate that benzoxazole derivatives, including the 3-methyl variant, exhibit favorable binding affinities. The compound achieves docking scores ranging from -73 to -121 kcal/mol, indicating strong binding potential [23].

Protein-Ligand Interaction Analysis

The binding mode is characterized by:

- Hydrogen bonding: Between the N-H group and specific amino acid residues

- π-π stacking: Between the benzoxazole ring and aromatic residues

- Hydrophobic interactions: Involving the methyl group and lipophilic binding pockets

- Electrostatic interactions: Between the thione sulfur and positively charged residues [15] [22]

Binding Affinity Calculations

Binding free energy calculations using molecular dynamics simulations reveal that the compound exhibits binding affinities in the range of -6 to -8 kcal/mol with various protein targets. The binding is primarily driven by enthalpic contributions from hydrogen bonding and van der Waals interactions [15] [18].

Structure-Activity Correlations

Docking studies establish clear correlations between structural modifications and binding affinity:

- Methyl substitution: Enhances binding through favorable hydrophobic interactions

- Thione group: Provides crucial electrostatic complementarity

- Benzoxazole scaffold: Offers optimal shape complementarity with binding sites [20] [22]

Target Selectivity

The compound demonstrates selective binding to specific protein families, with particular affinity for: